4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide
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Overview
Description
4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. The structure of this compound includes a phenylpiperazine moiety, which is known for its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methyl-1-piperazinyl)methyl]-N-(3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}phenyl)benzamide: Shares a similar structure but with additional pyridinyl and pyrimidinyl groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a benzamide moiety.
Uniqueness
4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide is unique due to its specific combination of a phenylpiperazine moiety with a benzamide structure.
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H23N3O/c1-16-7-9-17(10-8-16)19(23)20-15-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23) |
InChI Key |
KELYGLDHXDQQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3 |
solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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